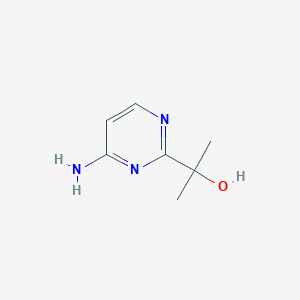

2-(4-Aminopyrimidin-2-yl)propan-2-ol

Vue d'ensemble

Description

“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a chemical compound with the CAS Number: 1434053-14-1 . It has a molecular weight of 153.18 and its IUPAC name is 2-(4-aminopyrimidin-2-yl)propan-2-ol . The compound is a pale-yellow to yellow-brown solid .

Synthesis Analysis

While specific synthesis methods for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” were not found in the search results, a related compound, 2-aminopyrimidine derivatives, were synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The InChI code for “2-(4-Aminopyrimidin-2-yl)propan-2-ol” is 1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3, (H2,8,9,10) . This indicates that the compound has a molecular formula of C7H11N3O .

Physical And Chemical Properties Analysis

“2-(4-Aminopyrimidin-2-yl)propan-2-ol” is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 153.18 and a molecular formula of C7H11N3O .

Applications De Recherche Scientifique

Antitrypanosomal Activity

2-Aminopyrimidine derivatives, which include 2-(4-Aminopyrimidin-2-yl)propan-2-ol, have been tested for their in vitro activities against Trypanosoma brucei rhodesiense , a causative organism of sleeping sickness . Some of these compounds exhibited quite good antitrypanosomal activity .

Antiplasmodial Activity

These compounds have also been tested against Plasmodium falciparum NF54 , a causative organism of malaria . Some of them showed excellent antiplasmodial activity . The emergence and spread of resistance in Plasmodium falciparum malaria to artemisinin combination therapies poses a major threat to malaria control and elimination .

Cytotoxic Properties

The cytotoxic properties of these compounds were determined with L-6 cells (rat skeletal myoblasts) . This could potentially lead to applications in cancer research.

Protein Kinase Inhibitory Potency

The planar pyrido[3,4-g]quinazoline tricyclic system, which includes 2-aminopyrimidine derivatives, was found to maintain the protein kinase inhibitory potency in a series of compounds . This suggests potential applications in the development of new drugs for diseases related to protein kinases.

Drug Development

Given its potential antitrypanosomal and antiplasmodial activities, 2-(4-Aminopyrimidin-2-yl)propan-2-ol could be used in the development of new drugs for the treatment of sleeping sickness and malaria .

Orientations Futures

The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “2-(4-Aminopyrimidin-2-yl)propan-2-ol”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research involving “2-(4-Aminopyrimidin-2-yl)propan-2-ol”.

Propriétés

IUPAC Name |

2-(4-aminopyrimidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRUQDDLPPKCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=CC(=N1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Chlorophenyl)-2-[1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2369416.png)

![(1S,4S)-5-Methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B2369417.png)

![2-[(Phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2369430.png)

![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2369435.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-chlorophenyl)acetamide](/img/structure/B2369436.png)